β-Tocopherol-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

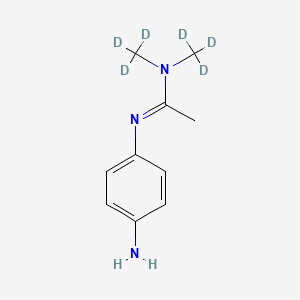

β-Tocopherol-d3 is the deuterium labeled β-Tocopherol . β-Tocopherol is an analogue of vitamin E and exhibits antioxidant properties . It can inhibit tyrosinase activity and melanin synthesis . β-Tocopherol can also prevent the inhibition of cell growth and of PKC activity caused by d-alpha-tocopherol .

Synthesis Analysis

Tocopherols are plant-derived isoprenoids with vitamin E activity, which are involved in diverse physiological processes in plants . Although their biosynthesis has been extensively investigated in model plants, their synthesis in important fruit crops as Citrus has scarcely been studied . The final products of the Tocopherol biosynthesis pathway are either α- or β-Tocopherol, which are catalyzed by γ-Tocopherol methyltransferase .

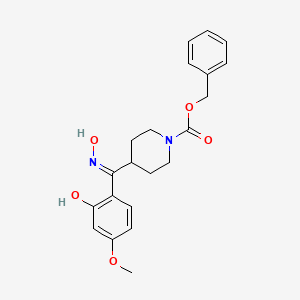

Molecular Structure Analysis

The molecular structure of this compound is composed of a chromanol ring with a side chain located at the C2 position . Tocopherols have saturated phytyl side chains while tocotrienols have isoprenyl side chains with three double bonds . Both tocopherols and tocotrienols occur as four vitamers (α, β-, γ- and δ-) that differ from each other by the number and position of methyl groups in the chromanol ring .

Chemical Reactions Analysis

The most difficult compounds to be separated are the β- and γ-tocols, because they have three methyl groups in their ring structure .

Physical And Chemical Properties Analysis

Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . Vitamin E refers to a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability

- Research focusing on tocotrienols, a group that includes β-Tocopherol, investigates their pharmacokinetics and bioavailability, highlighting their potential in anti-cancer research. One study explored the absorption profile of δ-Tocotrienol, showing a progressive increase in plasma concentrations over time, indicating a potential for similar pharmacokinetic studies on β-Tocopherol derivatives (Wallace et al., 2022).

Nutritional Science

- The nutritional content and health benefits of nuts were analyzed, with findings showing the presence of β-Tocopherol among other tocopherols. This research underscores the importance of β-Tocopherol in dietary sources and its potential health implications (Kornsteiner, Wagner, & Elmadfa, 2006).

Mecanismo De Acción

Target of Action

β-Tocopherol-d3, like other forms of tocopherol, primarily targets lipid bilayers . It is a lipophilic antioxidant that protects polyunsaturated fatty acids from peroxidation reactions . It is also associated with lipoproteins and fat deposits .

Mode of Action

This compound acts as a radical scavenger . It functions as an electrophilic center that can trap reactive oxygen and nitrogen species . This antioxidant property is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Biochemical Pathways

The biosynthesis of this compound occurs mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

Tocotrienols, which are structurally similar to tocopherols, are detectable at appreciable levels in the plasma after supplementation . The unsaturated chain of tocotrienols allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver . This might also be applicable to this compound.

Result of Action

The primary result of this compound action is the protection of lipid structures from oxidative damage . It blocks the proliferation of lipid peroxidation in membranes at the expense of a hydrogen atom provided to the lipid peroxyl radicals . This antioxidant action is crucial for maintaining the integrity of cellular structures and functions.

Action Environment

The action of this compound can be influenced by various environmental factors. Its biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these influences can provide insights into the optimal conditions for the action of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

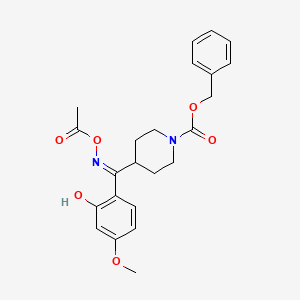

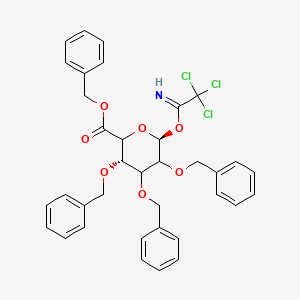

| { "Design of the Synthesis Pathway": "The synthesis of β-Tocopherol-d3 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "d3-Phenylalanine", "Ethyl Acetoacetate", "4-Methyl-2-pentanone", "Benzaldehyde", "Trimethylsilyl Chloride", "Borane Dimethyl Sulfide Complex", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Diethyl Ether", "Petroleum Ether", "Water" ], "Reaction": [ "1. The synthesis starts with the protection of d3-Phenylalanine as its tert-butyloxycarbonyl (Boc) derivative using Boc2O and DMAP in methanol.", "2. The Boc-protected d3-Phenylalanine is then coupled with ethyl acetoacetate using EDC and DMAP in dry diethyl ether to form the corresponding β-ketoester.", "3. The β-ketoester is then reduced with sodium borohydride in methanol to form the corresponding β-hydroxyester.", "4. The β-hydroxyester is then converted to the corresponding β-ketone using hydrochloric acid in methanol.", "5. The β-ketone is then reacted with benzaldehyde in the presence of borane dimethyl sulfide complex in dry 4-methyl-2-pentanone to form the corresponding diastereomeric mixture of 2,2,5,7,8-pentamethyl-6-chromanol derivatives.", "6. The diastereomeric mixture is then separated using silica gel chromatography.", "7. The desired diastereomer is then reacted with trimethylsilyl chloride in the presence of sodium hydroxide in methanol to form the corresponding trimethylsilyl ether.", "8. The trimethylsilyl ether is then deprotected using TBAF in dry tetrahydrofuran to form the desired β-Tocopherol-d3." ] } | |

Número CAS |

936230-75-0 |

Fórmula molecular |

C28H48O2 |

Peso molecular |

419.708 |

Nombre IUPAC |

(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |

Clave InChI |

WGVKWNUPNGFDFJ-SUWCBTSWSA-N |

SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |

Sinónimos |

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3; (+)- 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d3; (R,R,R)-β-Tocopherol-d3; D-β-Tocopherol-d3; d-β-Tocopherol-d3; β-D-Tocopherol-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)

![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)